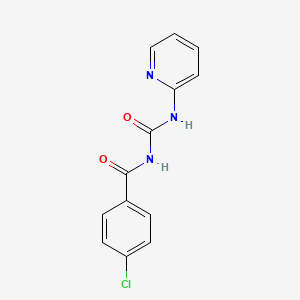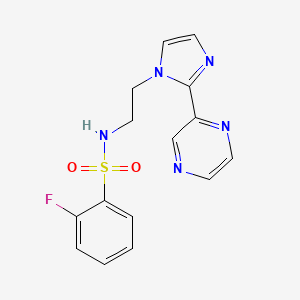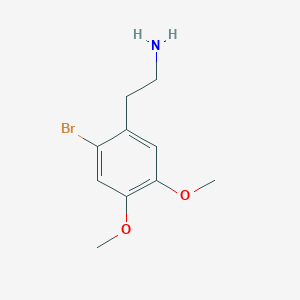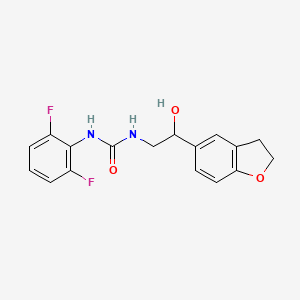
(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenylethenesulfonamide, also known as CXCR4 antagonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. CXCR4 is a chemokine receptor that plays a crucial role in various physiological and pathological processes, including cancer metastasis, HIV infection, and inflammation. The CXCR4 antagonist has been shown to selectively bind to CXCR4 and inhibit its activity, making it a promising target for drug development.
Aplicaciones Científicas De Investigación
COX-2 Inhibition and Anti-inflammatory Potential
The synthesis and evaluation of sulfonamide derivatives, including structures analogous to (E)-N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenylethenesulfonamide, have shown significant potential in inhibiting cyclooxygenase-2 (COX-2), which plays a pivotal role in inflammation and pain. Hashimoto et al. (2002) demonstrated that introducing a fluorine atom into the phenyl ring adjacent to the sulfonamide group can notably increase COX-1/COX-2 selectivity, leading to the development of potent, selective, and orally active COX-2 inhibitors like JTE-522, which has progressed into phase II clinical trials for treating conditions such as rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Photodynamic Therapy for Cancer Treatment
Compounds with a structure related to (E)-N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenylethenesulfonamide have been explored for their potential in photodynamic therapy (PDT) as photosensitizers. Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups exhibiting high singlet oxygen quantum yields, a crucial factor for the effectiveness of Type II photosensitizers in PDT for cancer treatment. These compounds show promise due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them candidates for further investigation as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antitumor Activity
Sulfonamide-derived compounds, including those structurally related to (E)-N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenylethenesulfonamide, have been synthesized and evaluated for their antimicrobial and antitumor activities. Studies by Chohan and Shad (2011) on sulfonamide-derived ligands and their transition metal complexes have shown moderate to significant antibacterial activity against various strains and good antifungal activity. These findings highlight the potential of sulfonamide-based compounds in developing new antimicrobial agents with broad-spectrum activity (Chohan & Shad, 2011).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Thrombopoietin (TPO) receptor . The TPO receptor plays a crucial role in the production of platelets, which are essential for blood clotting.
Mode of Action
This compound is a Thrombopoietin (TPO) receptor agonist . It works by binding to the TPO receptor and stimulating it to produce more platelets. This interaction results in an increase in the number of platelets in the blood, which can help prevent bleeding in individuals with low platelet counts.
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed and distributed in the body . These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The result of the compound’s action is an increase in the number of platelets in the blood. This can help prevent bleeding in individuals with low platelet counts, such as those with chronic liver disease or immune thrombocytopenia .
Propiedades
IUPAC Name |
(E)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S2/c21-24(22,12-11-15-7-3-1-4-8-15)19-13-18-20-17(14-23-18)16-9-5-2-6-10-16/h1,3-4,7-8,11-12,14,16,19H,2,5-6,9-10,13H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPAAJZHEXLIMR-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CSC(=N2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenylethenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2812451.png)

![2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2812454.png)
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-mesitylacetamide](/img/structure/B2812457.png)

![N,N-Diethyl-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2812462.png)

![2-Chloro-1-[3-(4-methoxyphenyl)-2,5-dihydropyrrol-1-yl]propan-1-one](/img/structure/B2812465.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2812467.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2812471.png)

